1-[2-[(4-Nitrophenyl)methoxy]phenyl]ethanone
Overview
Description
1-[2-[(4-Nitrophenyl)methoxy]phenyl]ethanone is a useful research compound. Its molecular formula is C15H13NO4 and its molecular weight is 271.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Molecular and Supramolecular Architecture
A study discussed the influence of molecular functionalities present in a group of compounds, including one with a 4-nitrophenyl moiety, on their molecular structures, intermolecular contacts, and supramolecular arrangements. Ab initio calculations helped in understanding the electrostatic charge distributions and electron density, providing insights into donor-acceptor interactions and the impact of substituents like the nitro group on self-assembly processes (Silva et al., 2015).
Photophysical Properties for Sensor Applications
Research on nitro-group-containing π-conjugated naphthalene derivatives with weak donor–strong acceptor systems revealed unique solvent-dependent fluorescence. This characteristic, particularly in compounds with 4-nitrophenyl groups, suggests potential for environmental fluorescence sensor applications. The study highlights how solvent polarity influences the fluorescence of these compounds, with significant implications for detecting environmental changes (Hachiya et al., 2013).
Reactivity and Conformational Analysis
A computational assessment on a synthesized arylpiperazine-based compound, related to "1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one," explored its biochemical properties, vibrational assignments, and potential docking mechanism as an agonist in the human GABA receptor. This study underscores the importance of understanding the molecular structure and reactivity properties for developing pharmacologically active compounds (Onawole et al., 2017).
Chemical Transformations and Stability
Investigations into the electrochemical reduction of nitrophenyl derivatives in protic media provide insights into the reactivity and stability of such compounds. The study compared the reduction potentials of nitro compounds to their nitroso counterparts, highlighting the impact of substituents on the reduction process. This research aids in understanding the chemical behavior of nitrophenyl compounds under various conditions (Núñez-Vergara et al., 2005).
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques, including FT-IR, NMR, and UV-Vis spectroscopy, along with DFT calculations, were employed to evaluate the molecular properties of a compound structurally related to "1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one." Such studies are crucial for determining the molecular geometry, electronic structure, and reactivity descriptors, offering a comprehensive understanding of these compounds' chemical behavior (Rahmani et al., 2019).
Properties
IUPAC Name |
1-[2-[(4-nitrophenyl)methoxy]phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-11(17)14-4-2-3-5-15(14)20-10-12-6-8-13(9-7-12)16(18)19/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVMNHBAJBTQOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30569892 | |
Record name | 1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30569892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32437-48-2 | |
Record name | 1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30569892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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